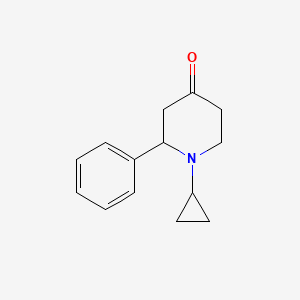
1-Cyclopropyl-2-phenylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-phenylpiperidin-4-one is a chemical compound that belongs to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a piperidinone ring substituted with a cyclopropyl group at the nitrogen atom and a phenyl group at the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-phenylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent and requires heating to facilitate the formation of the piperidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of palladium and rhodium hydrogenation techniques. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The use of these catalysts allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2-phenylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-phenylpiperidin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine derivatives.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s piperidinone ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-phenylpiperidin-4-one can be compared to other piperidinone derivatives, such as 2,6-diaryl-3-methyl-4-piperidones and thiosemicarbazone derivatives . These compounds share similar structural features but differ in their substituents and biological activities.
Similar Compounds
2,6-Diaryl-3-methyl-4-piperidones: These compounds are synthesized through the Mannich reaction and exhibit significant antimicrobial activity.
Thiosemicarbazone Derivatives: These derivatives are formed by reacting piperidinones with thiosemicarbazide and have shown potent antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-cyclopropyl-2-phenylpiperidin-4-one |
InChI |
InChI=1S/C14H17NO/c16-13-8-9-15(12-6-7-12)14(10-13)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI-Schlüssel |
VARHAIHELAQXFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(=O)CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


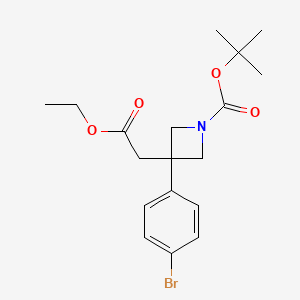
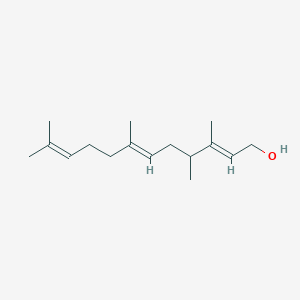
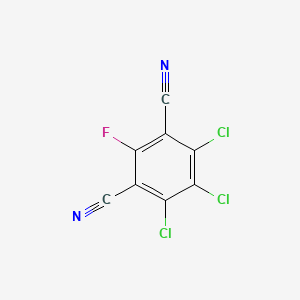
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
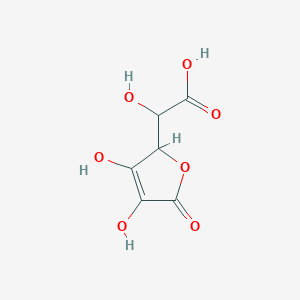
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B15128396.png)
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)

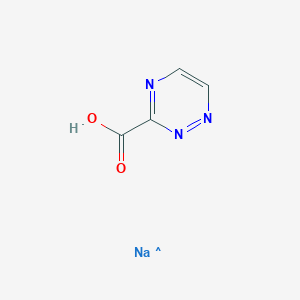
![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
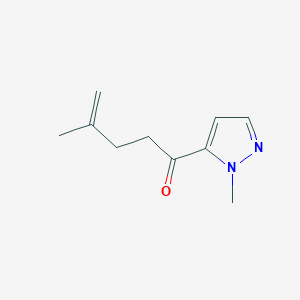
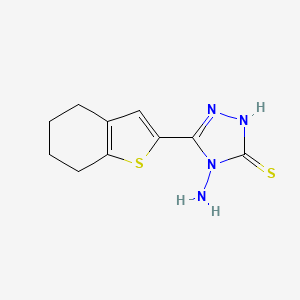
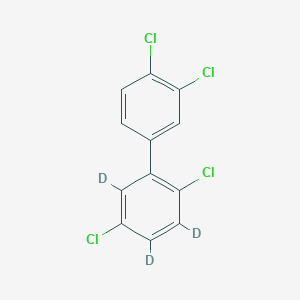
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
